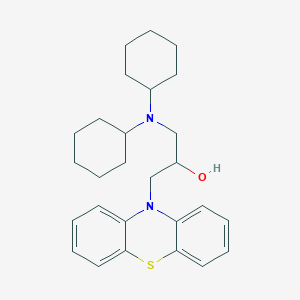

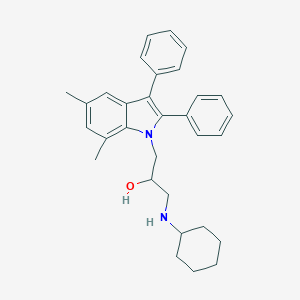

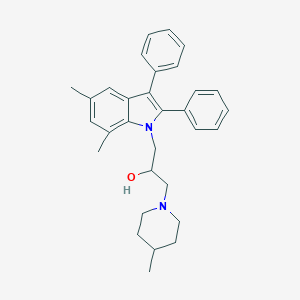

![molecular formula C24H17N3S B380993 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 345615-28-3](/img/structure/B380993.png)

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Other methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

The reactions of pyrimidines are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines enables the formation of polysubstituted pyrimidines .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Research indicates that derivatives of thieno[2,3-d]pyrimidin-4-amine exhibit significant antimicrobial properties, which could be beneficial in developing new antibiotics .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4-amines have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), indicating their potential as anticancer agents .

Kinase Inhibition

These compounds have been explored for their ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This application is particularly relevant in the development of targeted cancer therapies .

ROCK Inhibition

The derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as inhibitors of Rho-associated protein kinase (ROCK), which is involved in cell morphology and migration. This discovery opens up new avenues for drug discovery targeting ROCKs .

Synthetic Chemistry

Thieno[2,3-d]pyrimidin-4-amines serve as versatile synthons in synthetic chemistry, enabling the preparation of various novel compounds with potential therapeutic applications .

Antifungal Activity

Similar to their antibacterial properties, these compounds also exhibit antifungal activity, which could lead to the development of new antifungal medications .

Drug Discovery

The unique structure of thieno[2,3-d]pyrimidin-4-amines makes them valuable lead compounds in drug discovery, particularly for diseases where current treatments are inadequate .

Pharmacological Research

Ongoing pharmacological research explores the diverse biological activities of these compounds, aiming to understand their mechanisms of action and potential therapeutic uses .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within certain cells .

Biochemical Pathways

Its inhibition could lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFAXCCDCHFGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

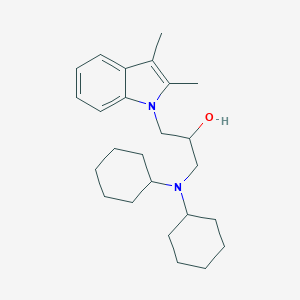

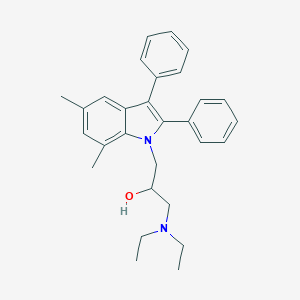

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B380918.png)

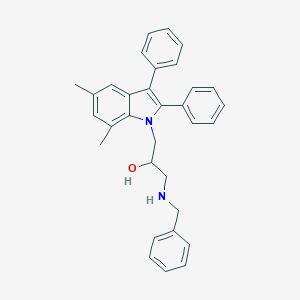

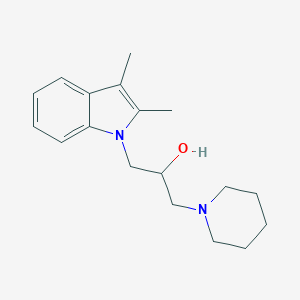

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B380919.png)

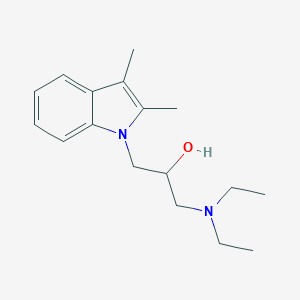

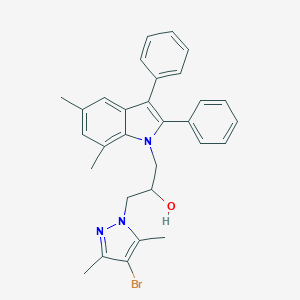

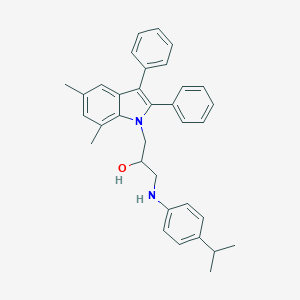

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B380926.png)

![1-(4-benzyl-1-piperazinyl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380927.png)